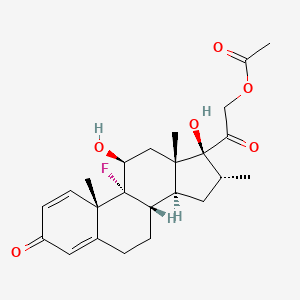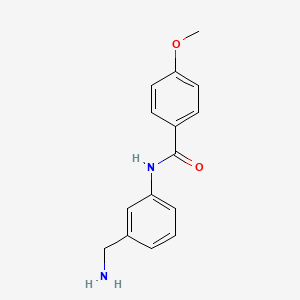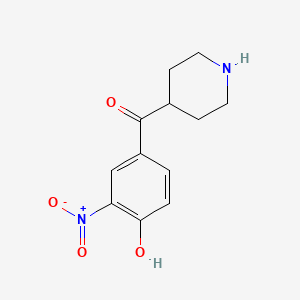
(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone is an organic compound that features a piperidine ring attached to a phenyl group substituted with hydroxy and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-3-nitrobenzoic acid.
Reduction: Formation of 4-hydroxy-3-aminophenyl-piperidin-4-ylmethanone.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which (4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone exerts its effects involves interactions with specific molecular targets. The hydroxy and nitro groups play crucial roles in binding to enzymes or receptors, potentially inhibiting or activating biological pathways. The piperidine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3-nitrophenylacetic acid
- 4-Hydroxy-3-nitrophenylacetyl caproic acid
- 4-Hydroxy-3-nitrophenylacetic acid
Uniqueness
(4-Hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone is unique due to the presence of the piperidine ring, which distinguishes it from other similar compounds. This structural feature enhances its stability and potential biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C12H14N2O4 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC名 |
(4-hydroxy-3-nitrophenyl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H14N2O4/c15-11-2-1-9(7-10(11)14(17)18)12(16)8-3-5-13-6-4-8/h1-2,7-8,13,15H,3-6H2 |
InChIキー |
FNOGJMVZGGPWEW-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)

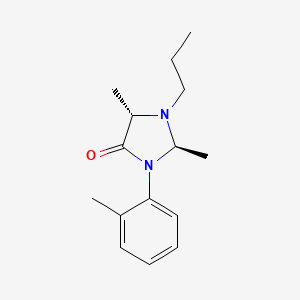

![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
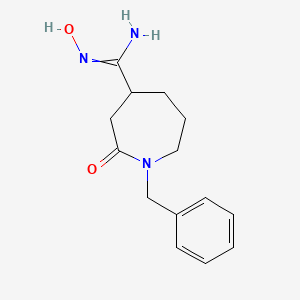
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
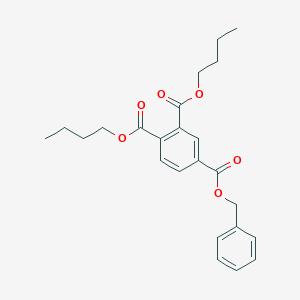
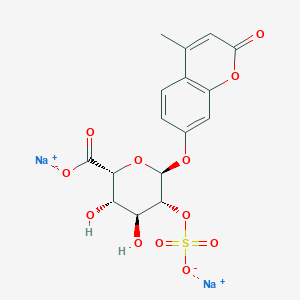
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
